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Molecular Design and Hydrolysis Mechanism

Edasalonexent (CAT-1004) is a codrug that covalently links two bioactive molecules—salicylic acid and

docosahexaenoic acid (DHA)—via a synthetic ethylenediamine linker [1] [2]. This design enables targeted

intracellular inhibition of the NF-κB pathway.

The molecule remains inert in circulation. Upon cellular uptake, the amide bond is selectively cleaved by

FAAH, an intracellular hydrolase abundant in skeletal muscle, to release salicylic acid and DHA [2]. This

hydrolysis occurs inside target cells, leveraging FAAH's specific activity and tissue distribution for localized

action [1].
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Edasalonexent is hydrolyzed intracellularly by FAAH to release active components.

Key Experimental Evidence and Data

Experimental data from preclinical and clinical studies confirm the design rationale, pharmacokinetics, and

pharmacodynamic effects of edasalonexent.

Quantitative Pharmacokinetic and Pharmacodynamic Profile

The following table summarizes key quantitative findings from edasalonexent studies.

Parameter Findings/Values Study Context

Dose Levels 33, 67, 100 mg/kg/day [1] Pediatric DMD patients (Phase

1)
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Parameter Findings/Values Study Context

Plasma Tmax 2–6 hours post-dose [1] Pediatric DMD patients (Phase
1)

Major
Metabolites

Salicylic acid, DHA, Salicyluric Acid [3] [1] In vitro human skeletal
myoblast cultures; adult

subjects

Food Effect Increased plasma exposure of edasalonexent and

salicyluric acid [3]

Adult subjects (Phase 1)

NF-κB
Inhibition

Significant decrease in NF-κB pathway gene

expression (p=0.02) [3]

Adult subjects after 2 weeks of

treatment

FAAH
Specificity

NF-κB inhibition observed with edasalonexent, not
with equimolar free SA and DHA [3]

Adult subjects (Phase 1)

Experimental Protocol: Key Methodology

The foundational evidence for FAAH-dependent hydrolysis comes from in vitro and clinical studies:

In Vitro Incubation: Radiolabeled edasalonexent was incubated with human skeletal myoblast
cultures. Metabolite profiling identified salicylic acid and its glycine conjugate, salicyluric acid, as

major metabolites, demonstrating the prodrug's hydrolysis in relevant human muscle cells [1].
Clinical Confirmation: A Phase 1 study in healthy adults demonstrated that a single dose of

edasalonexent inhibited NF-κB activity in peripheral blood mononuclear cells. Crucially, this effect
was not reproduced by administering equivalent doses of unconjugated salicylic acid and DHA,

confirming that the intact prodrug and its specific intracellular processing are necessary for the
pharmacological effect [3].

Rationale and Clinical Context

Edasalonexent was developed as a potential disease-modifying treatment for Duchenne Muscular

Dystrophy (DMD). In DMD, the transcription factor NF-κB is chronically activated, driving muscle

inflammation, degeneration, and suppressing regeneration [4] [2].
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The codrug strategy offers a potential therapeutic advantage [3] [1]. The covalent linkage enables

coordinated delivery of both active moieties into the target cells (muscle), where FAAH-mediated hydrolysis

simultaneously releases salicylic acid and DHA. This is designed to achieve synergistic inhibition of the NF-

κB pathway more potently than the individual components.

Conclusion and Research Outlook

Edasalonexent represents a rationally designed prodrug strategy that utilizes intracellular hydrolysis by

FAAH to achieve targeted NF-κB inhibition. Although its clinical development for DMD was discontinued

following a Phase 3 trial failure [5], the molecule remains a validated example of the codrug approach.

This mechanism of targeting intracellular enzymes like FAAH for tissue-specific activation continues to be

an area of active research. The same linker strategy used in edasalonexent is being applied to conjugate

other drug pairs, such as α-linolenic acid and valproic acid, for potential application in conditions like

multiple sclerosis [6].
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To cite this document: Smolecule. [intracellular hydrolysis of Edasalonexent by FAAH]. Smolecule,

[2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b526868#intracellular-

hydrolysis-of-edasalonexent-by-faah]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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